molecular formula C25H25N3O B11532020 2-Amino-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 141076-58-6

2-Amino-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11532020
CAS No.: 141076-58-6
M. Wt: 383.5 g/mol
InChI Key: WNFVCDGQLWCYDJ-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Chemical Formula: CHNO

    IUPAC Name: 2-Amino-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

This compound belongs to the class of quinoline derivatives. Its intricate structure combines aromatic rings, a quinoline core, and a cyano group. It’s a fascinating target for synthetic chemists due to its potential biological activities.

Preparation Methods

Synthetic Routes::

    Multistep Synthesis: The synthesis typically involves multiple steps, starting from commercially available precursors. Key steps include cyclization, functional group transformations, and nitrile formation.

    Heterocyclic Chemistry: Quinoline derivatives often arise from heterocyclic reactions. For instance, a Mannich reaction followed by cyclization can yield the quinoline core.

    Transition Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are useful for constructing the aryl-aryl bonds.

Industrial Production:: Industrial-scale production methods are proprietary, but they likely involve efficient and scalable processes to meet demand.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The phenyl rings are susceptible to oxidation, leading to various products.

    Reduction: Reduction of the nitrile group could yield an amine.

    Substitution: Aromatic substitution reactions can modify the phenyl groups.

Common Reagents and Conditions::

    Cyclization: Acidic conditions (e.g., sulfuric acid) promote cyclization.

    Nitrile Formation: Sodium cyanide (NaCN) or related reagents.

    Cross-Coupling: Palladium catalysts, aryl halides, and organometallic reagents.

Scientific Research Applications

This compound’s versatility extends across disciplines:

    Medicine: Investigated for potential antitumor, anti-inflammatory, or antimicrobial properties.

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for interactions with cellular targets.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves binding to specific receptors or enzymes. Further research is needed to unravel its mode of action.

Comparison with Similar Compounds

While there are several quinoline derivatives, this compound stands out due to its unique substitution pattern. Similar compounds include:

Properties

CAS No.

141076-58-6

Molecular Formula

C25H25N3O

Molecular Weight

383.5 g/mol

IUPAC Name

2-amino-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-4-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H25N3O/c1-16-9-11-18(12-10-16)28-20-13-25(2,3)14-21(29)23(20)22(19(15-26)24(28)27)17-7-5-4-6-8-17/h4-12,22H,13-14,27H2,1-3H3

InChI Key

WNFVCDGQLWCYDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=CC=C4)C(=O)CC(C3)(C)C

Origin of Product

United States

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